molecular formula C19H21NO2 B14488346 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one CAS No. 65094-60-2

1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one

Cat. No.: B14488346
CAS No.: 65094-60-2
M. Wt: 295.4 g/mol
InChI Key: CXOPAKPSVIDIOY-UHFFFAOYSA-N
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Description

1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one is a complex organic compound belonging to the piperidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The choice of raw materials, reaction intermediates, and purification techniques are tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Scientific Research Applications

1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The precise pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects and applications.

Comparison with Similar Compounds

  • 1-Benzyl-3-hydroxy-1H-indazole
  • 6-Hydroxy-3-methyl-1-phenylpiperidin-2-one
  • 1-Benzyl-6-hydroxy-3-methylpiperidin-2-one

Comparison: Compared to similar compounds, 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and potential for receptor binding, while the hydroxy and methyl groups provide sites for further chemical modifications. These features make it a versatile compound for various research and industrial applications.

Properties

CAS No.

65094-60-2

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one

InChI

InChI=1S/C19H21NO2/c1-15-12-13-19(22,17-10-6-3-7-11-17)20(18(15)21)14-16-8-4-2-5-9-16/h2-11,15,22H,12-14H2,1H3

InChI Key

CXOPAKPSVIDIOY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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